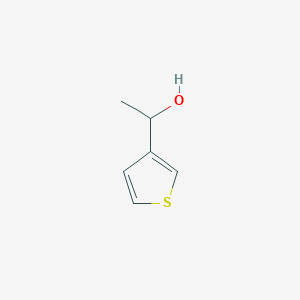

1-(Thiophen-3-yl)ethanol

Overview

Description

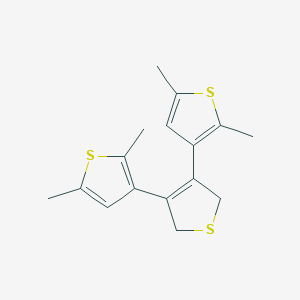

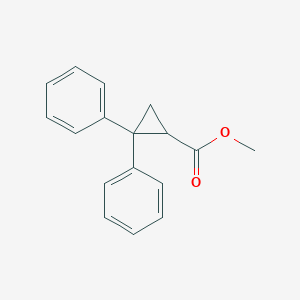

1-(Thiophen-3-yl)ethanol is a chemical compound with the molecular formula C6H8OS . It is used as an intermediate in the synthesis of drugs that contain a thiophene structure, such as thiophene ethylamine, thiochlorpyridine, and clopidogrel .

Synthesis Analysis

The synthesis of this compound can be achieved through a process involving metal sodium. The optimal conditions for this process include a molar ratio of thiophene to metal sodium of 1.6:1, a molar ratio of ethylene oxide to metal sodium of 1:1, an epoxidation temperature of -5°C, and a reaction time of 30 minutes . Another method involves the addition of a halogenated hydrocarbon solvent and ethylene glycol into a reaction kettle, followed by a series of reactions .Molecular Structure Analysis

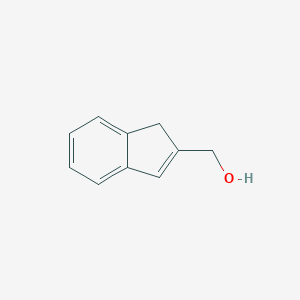

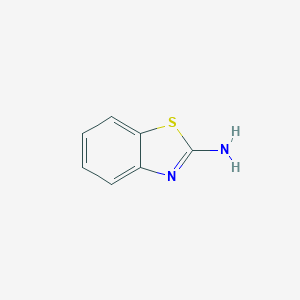

The molecular structure of this compound contains a total of 16 bonds, including 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Chemical Reactions Analysis

Thiophene-based analogs, including this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

This compound is a clear colorless to yellowish-brown liquid . It has a molecular weight of 128.19 and a density of 1.144g/mL at 25°C . It has a boiling point of 110-111°C at 14mm Hg and a flash point of 199°F . It is sparingly soluble in water (0.059 g/L at 25°C) .Scientific Research Applications

Synthesis and Characterization

1-(Thiophen-3-yl)ethanol has been utilized in the synthesis of various chemical compounds. For instance, it has been involved in the formation of hydroxy pyrazolines, which were characterized by different spectroscopic methods (Parveen, Iqbal, & Azam, 2008). Additionally, it has been used in synthesizing novel bioactive molecules, such as 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives, which exhibited significant anti-oxidant and anti-microbial activities (Gopi, Sastry, & Dhanaraju, 2016).

Electrochemical and Spectroelectrochemical Studies

In the field of materials science, this compound derivatives have been explored for their electrochromic properties. For instance, hexanedioic acid bis-(2-thiophen-3-yl-ethyl) ester, synthesized from 3-thiophene ethanol, showed potential as a material for electrochromic devices due to its spectroelectrochemistry analysis (Camurlu, Çırpan, & Toppare, 2004).

Photophysical and Photochemical Studies

The photophysical and photochemical properties of thiophene derivatives, including α‐Terthienyl which is closely related to this compound, have been studied. These compounds have been identified as Type II photodynamic agents due to their efficient production of singlet oxygen and their photodynamic properties (Reyftmann, Kagan, Santus, & Morlière, 1985).

Anticancer Activity

In medicinal chemistry, 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, derived from thiophenylchalcones, have been synthesized and evaluated for their anticancer activity against various leukemia cell lines (Santos et al., 2016).

Sensor Applications

This compound derivatives have also been utilized in developing sensors. For example, derivatives have been used in turn-off fluorescence chemosensors for the detection of aniline, demonstrating their potential as sensors for detecting specific chemicals (Naik, Khazi, & Malimath, 2018).

Future Directions

Mechanism of Action

Target of Action

1-(Thiophen-3-yl)ethanol is a derivative of thiophene, a five-membered heterocyclic compound . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways, contributing to their diverse biological effects

Result of Action

Thiophene derivatives are known to have a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by factors such as temperature and pH . .

Biochemical Analysis

Biochemical Properties

1-(Thiophen-3-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in the synthesis of pH-responsive near-IR emitting conjugated polymer nanoparticles for cellular imaging and controlled-drug delivery . Additionally, this compound is involved in the preparation of potent respiratory syncytial virus RNA polymerase inhibitors . These interactions highlight the compound’s versatility and importance in biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including this compound, have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, which ultimately impact cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiophene derivatives, including this compound, have been shown to interact with various enzymes and proteins, leading to their inhibition or activation . These interactions can result in the modulation of cellular processes and the regulation of gene expression, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Thiophene derivatives, including this compound, have been found to exhibit stable properties under specific conditions, but their degradation can occur over time, leading to changes in their biological activity . Long-term studies have shown that these compounds can have sustained effects on cellular function, highlighting their potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that thiophene derivatives, including this compound, can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, these compounds can also exhibit toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiophene derivatives, including this compound, have been shown to affect metabolic flux and metabolite levels . These interactions can influence the overall metabolic profile of cells and tissues, contributing to the compound’s biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Thiophene derivatives, including this compound, have been found to interact with specific transporters, facilitating their movement across cellular membranes . These interactions can affect the localization and accumulation of the compound within cells and tissues, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Thiophene derivatives, including this compound, have been shown to localize to specific compartments or organelles within cells . This localization can be directed by targeting signals or post-translational modifications, which can influence the compound’s activity and function within the cell.

Properties

IUPAC Name |

1-thiophen-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKKZEHIYREOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)

![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)